3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with the molecular formula C27H26N4O3S This compound is characterized by its quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-nitrobenzyl halides.
Formation of the Piperidinyl Group: The piperidinyl group can be introduced through a reductive amination reaction using piperidine and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Benzyl halides, nitrobenzyl halides, piperidine, suitable bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or amino derivatives, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and interactions due to its unique structural features.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the quinazolinone core may interact with enzyme active sites, while the benzyl and nitrophenyl groups may enhance binding affinity and specificity. The piperidinyl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one: This compound shares a similar core structure but differs in the position of the nitrophenyl group and the presence of a thieno[3,2-d]pyrimidin ring.
3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one: Similar to the above compound but with a different core structure.
Uniqueness
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c32-26-24-17-22(29-14-5-2-6-15-29)12-13-25(24)28-27(30(26)18-20-8-3-1-4-9-20)35-19-21-10-7-11-23(16-21)31(33)34/h1,3-4,7-13,16-17H,2,5-6,14-15,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGRSWGLCCZHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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